N-ethyl-1H-1,2,4-triazol-5-amine
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Overview
Description
N-ethyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C4H8N4. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of N-ethyl-1H-1,2,4-triazol-5-amine are currently unknown. The compound is a derivative of the 1,2,4-triazole family, which has been associated with various biological activities . .
Mode of Action
The exact mode of action of This compound As a derivative of the 1,2,4-triazole family, it may share some of the interactions with biological targets that other members of this family exhibit
Biochemical Pathways
The biochemical pathways affected by This compound The 1,2,4-triazole family has been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of This compound Given the diverse biological activities associated with the 1,2,4-triazole family , it is likely that this compound may have multiple effects at the molecular and cellular level
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-1,2,4-triazol-5-amine typically involves the alkylation of 1H-1,2,4-triazol-5-amine with ethyl halides under basic conditions. One common method is the reaction of 1H-1,2,4-triazol-5-amine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: N-ethyl-1H-1,2,4-triazol-5-one.
Reduction: N-ethyl-1H-1,2,4-triazol-5-hydrazine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
N-ethyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-5-amine: The parent compound without the ethyl group.
1-Methyl-1H-1,2,4-triazol-5-amine: A similar compound with a methyl group instead of an ethyl group.
3-Nitro-1H-1,2,4-triazol-5-amine: A derivative with a nitro group at the 3-position.
Uniqueness
N-ethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
N-ethyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H2,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSSJGIUWDEDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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